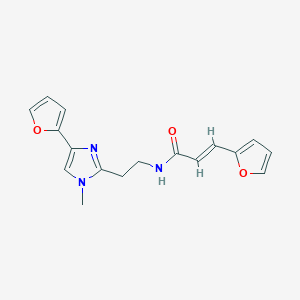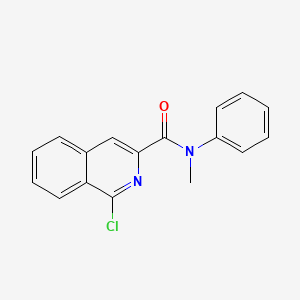
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is a chemical compound that has gained significant interest in scientific research for its potential applications in medicinal chemistry. This compound belongs to the class of isoquinoline derivatives and has been synthesized through various methods. In
Aplicaciones Científicas De Investigación
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has shown potential applications in medicinal chemistry. It has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. Inhibition of these enzymes has been linked to the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has been studied for its potential antitumor and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is not fully understood. However, it has been suggested that its inhibitory activity on enzymes such as acetylcholinesterase and carbonic anhydrase may be due to its ability to bind to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme and inhibits the enzyme's activity.
Biochemical and Physiological Effects
Studies have shown that 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide in lab experiments is its high yield of synthesis. Additionally, it has shown potential applications in medicinal chemistry, making it a promising compound for drug development. However, one limitation is the lack of understanding of its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide. One direction is to further investigate its potential as an inhibitor of enzymes involved in neurodegenerative diseases. Another direction is to study its potential antitumor and anti-inflammatory activities in more depth. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Conclusion
In conclusion, 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide is a promising compound for scientific research in medicinal chemistry. Its high yield of synthesis and potential applications in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases make it a compound of interest. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
Métodos De Síntesis
The synthesis of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide has been achieved through various methods. One of the most commonly used methods is the reaction between N-methyl-N-phenyl-2,3-dihydro-1H-isoquinoline-3-carboxamide and thionyl chloride in the presence of triethylamine. This reaction results in the formation of 1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide with a yield of over 80%. Other methods include the reaction between N-methyl-N-phenyl-2,3-dihydro-1H-isoquinoline-3-carboxamide and phosphoryl chloride or phosphorus pentachloride.
Propiedades
IUPAC Name |
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-20(13-8-3-2-4-9-13)17(21)15-11-12-7-5-6-10-14(12)16(18)19-15/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEYDFSBWDSPCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-methyl-N-phenylisoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


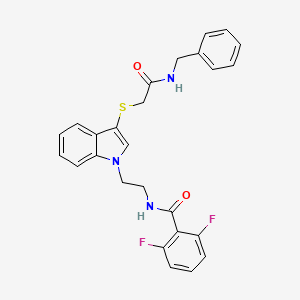
![3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2371622.png)

![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2371625.png)

![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)
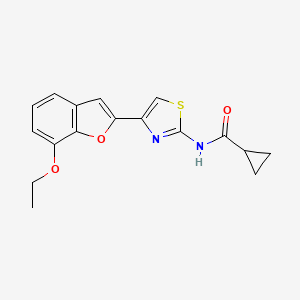
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)
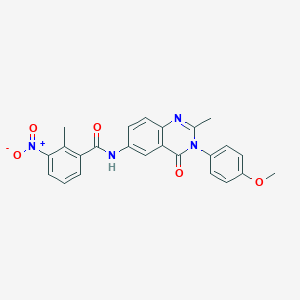
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)
![1-Benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2371637.png)
![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2371638.png)
